Methyl 2-methylbutyrate

Descripción general

Descripción

Methyl 2-methylbutyrate is an important odor-active constituent of pineapple, apple, cantaloupe, cucumber and strawberries.

This compound is the main component of the fragrance of Victoria. It is the volatile constituent of osmeterial secretions of 5th larval instars of a swallowtail, Papilio protenor demetrius.

Methyl (S)-2-methylbutanoate, also known as fema 2719, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl (S)-2-methylbutanoate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl (S)-2-methylbutanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, methyl (S)-2-methylbutanoate is primarily located in the cytoplasm. Outside of the human body, methyl (S)-2-methylbutanoate can be found in fruits and pomes. This makes methyl (S)-2-methylbutanoate a potential biomarker for the consumption of these food products.

Methyl (S)-2-Methylbutanoate is a fatty acid ester.

Aplicaciones Científicas De Investigación

Effects on Rumen Fermentation and Enzyme Activities

- Rumen Fermentation in Steers : Supplementation with 2-methylbutyrate (2MB) affected rumen fermentation and enzyme activities in Simmental steers. Different concentrations of 2MB (8.4, 16.8, and 25.2 g per steer per day) were evaluated, showing changes in ruminal pH and volatile fatty acid concentrations (Wang et al., 2012).

- Impact on Rumen Microflora and Methane Production : A study on Simmental steers showed that 2-methylbutyrate supplementation altered rumen microflora, enzyme activities, and methane production, with varying dosages showing linear increases in bacterial populations (Zhang et al., 2015).

Growth Performance and Development in Dairy Calves

- Rumen Development in Dairy Calves : Research on the effects of 2-methylbutyrate supplementation on growth performance and rumen development in pre- and post-weaned dairy calves indicated significant impacts on body weight and dry matter intake, suggesting its potential role in animal husbandry (Liu et al., 2016).

Medical Applications

- Prevention of Radiation Dermatitis : A study exploring beta-hydroxy-beta-methylbutyrate/arginine/glutamine supplementation found potential effectiveness in preventing radiation dermatitis in head and neck cancer patients undergoing concurrent chemoradiotherapy (Imai et al., 2014).

Biochemical Studies

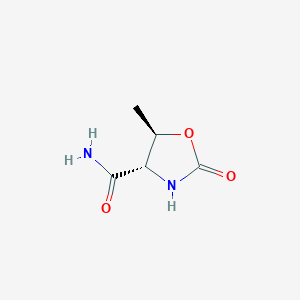

- Stereochemistry of 3-Hydroxy-2-methylbutyric Acid : Investigations into the stereochemistry of methyl 3-hydroxy-2-methylbutyrate revealed insights into the absolute configurations of its stereoisomers, contributing to the understanding of its chemical properties (Tai & Imaida, 1978).

Muscle Mass Preservation in Older Adults

- Muscle Loss Prevention : Beta-hydroxy-beta-methylbutyrate (a metabolite of 2-methylbutyrate) supplementation showed positive effects on muscle mass gain in older adults, highlighting its potential role in combating muscle atrophy (Wu et al., 2015).

Exercise Performance and Body Composition

- Ergogenic Aid in Exercise : HMB, derived from 2-methylbutyrate, has been studied for its effects on exercise performance and muscle hypertrophy. The research presents mixed results, emphasizing the need for further investigation into its efficacy and mechanisms (Wilson et al., 2008).

Mecanismo De Acción

Target of Action

Methyl 2-methylbutyrate, also known as its conjugate base, β-hydroxyβ-methylbutyrate, is a naturally produced substance in humans . It primarily targets the mechanistic target of rapamycin (mTOR) and mTORC1 , which are crucial for protein synthesis in human skeletal muscle .

Mode of Action

This compound interacts with its targets by stimulating the production of proteins and inhibiting the breakdown of proteins in muscle tissue . It increases protein synthesis in human skeletal muscle via phosphorylation of the mTOR and subsequent activation of mTORC1 . This leads to protein biosynthesis in cellular ribosomes via phosphorylation of mTORC1’s immediate targets .

Biochemical Pathways

This compound affects the mitochondrial biogenesis pathway . During mitochondrial biogenesis, SIRT1 induces the activation of PGC-1α that is pivotal to orchestrate the activation of a broad set of transcription factors and nuclear hormone receptors, leading to enhanced expression of the nucleus-encoded mitochondrial genes .

Result of Action

The action of this compound results in increased muscle size, strength, mass, power, and recovery . It stimulates myofibrillar muscle protein synthesis and inhibits muscle protein breakdown through various mechanisms, including the activation of mTORC1 and inhibition of proteasome-mediated proteolysis in skeletal muscles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it’s known to be the main component of the fragrance of Victoria and is the volatile constituent of osmeterial secretions of 5th larval instars of a swallowtail, Papilio protenor demetrius . This suggests that its action can be influenced by the presence of other compounds and the specific environmental context in which it is found.

Safety and Hazards

Methyl 2-methylbutyrate is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Propiedades

IUPAC Name |

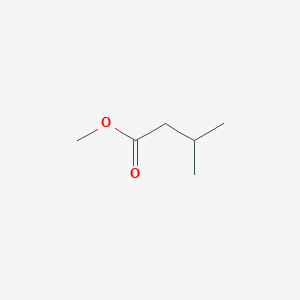

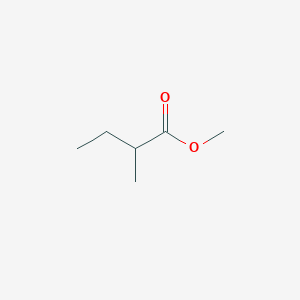

methyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWLYWIFNDCWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

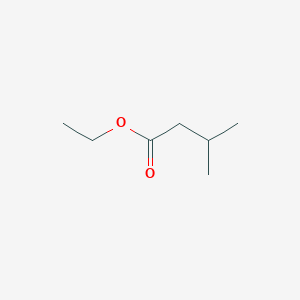

Canonical SMILES |

CCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052587 | |

| Record name | Methyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

almost colourless liquid/sweet, fruity, apple-like odour | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.879-0.883 | |

| Record name | Methyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

868-57-5, 53955-81-0 | |

| Record name | (±)-Methyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLG4D4939V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl (S)-2-Methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

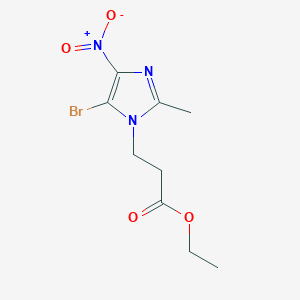

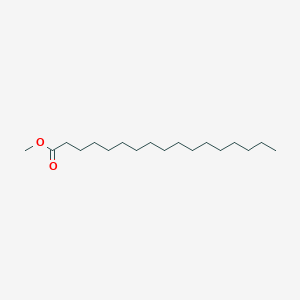

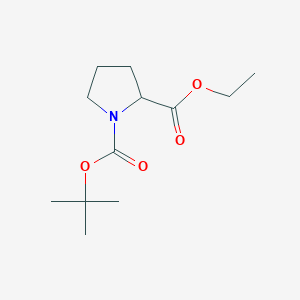

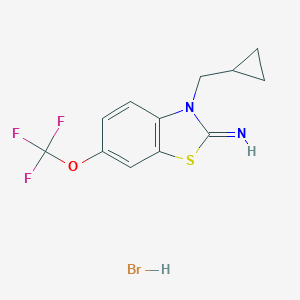

Feasible Synthetic Routes

Q1: What is the significance of Methyl 2-methylbutyrate in the context of plant-insect interactions?

A: this compound plays a crucial role in mediating the interaction between certain plants and insects. For instance, it acts as a key volatile organic compound (VOC) emitted by Penicillium digitatum-infected apples, attracting female yellow peach moths (Conogethes punctiferalis) for oviposition. This fungal infection alters the apple's VOC profile, specifically increasing the emission of this compound, which serves as a strong olfactory signal for the moths. [] Interestingly, a similar phenomenon is observed in jackfruit, where this compound, along with other aliphatic esters, attracts gall midges for pollination. This suggests a complex interplay between plant VOCs, insect behavior, and pollination ecology. []

Q2: How does this compound contribute to the aroma profile of fruits?

A: this compound is a significant contributor to the fruity aroma of various fruits. In California skullcap (Scutellaria californica) flowers, it imparts a sweet, apple-like scent due to its low odor threshold and fruity character. [] Similarly, it significantly shapes the aroma profile of Jiashi muskmelon juice, being identified as one of the potent odorants alongside other esters and aldehydes. [] This highlights the role of this compound in creating the complex and appealing aromas of different fruits.

Q3: What is the role of this compound in the context of strawberry flavor?

A: Research indicates that this compound is one of the volatile compounds contributing to the overall flavor profile of cultivated strawberries (Fragaria × ananassa). Genetic analysis revealed a quantitative trait locus (QTL) for this compound, suggesting that its presence and abundance in strawberry varieties are genetically influenced. This opens up possibilities for breeding programs aiming to enhance specific flavor attributes in strawberries by targeting the genetic regulation of this compound production. [, ]

Q4: Can this compound be utilized for pest control?

A: Research suggests that this compound has potential applications in pest management, particularly for insects like the Oriental fruit fly (Bactrocera dorsalis). Field studies demonstrated that traps baited with this compound were highly effective in attracting and capturing these flies, even surpassing the attractiveness of durian flesh, a known attractant for this pest. This finding highlights the potential of this compound as a component in developing targeted attractants for pest control strategies. []

Q5: Are there any studies exploring the antimicrobial properties of this compound?

A: Recent studies have focused on the antifungal properties of this compound, particularly against Aspergillus flavus and Aspergillus parasiticus, fungi notorious for producing aflatoxins in food and feed. Notably, this compound demonstrated potent inhibitory effects on the growth, sporulation, and conidial germination of these fungi. Furthermore, it showed promising results in reducing disease severity and aflatoxin production on peanut kernels under storage conditions, suggesting its potential as a biofumigant for controlling these harmful fungi. [, ]

Q6: Is there evidence suggesting that the stereochemistry of this compound influences its biological activity?

A: Research focusing on the catalytic hydrogenation of allenes provides indirect evidence for the significance of stereochemistry in the biological activity of this compound. Specifically, the study highlights how different stereoisomers of 4-methylhexa-2,3-dienoate, a precursor to this compound, yield distinct enantiomers of this compound upon hydrogenation. This difference in stereochemistry could potentially lead to variations in biological activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)

![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)